molecular formula C14H14ClN3OS B2899073 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-69-0

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2899073
CAS No.: 898646-69-0
M. Wt: 307.8
InChI Key: QPEMJEPDHPQPBY-UHFFFAOYSA-N
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Description

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced using reagents like dimethylphenylamine.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using reagents such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide:

    Other Pyrimidine Derivatives: Compounds such as 5-chloro-2-methylsulfanylpyrimidine and N-(3,5-dimethylphenyl)pyrimidine-4-carboxamide share structural similarities but differ in their substituents and properties.

Highlighting Uniqueness

This compound stands out due to its combination of a chloro group, dimethylphenyl group, and methylsulfanyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-8-4-9(2)6-10(5-8)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEMJEPDHPQPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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